molecular formula C23H19N3O3S2 B2563486 methyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 886950-71-6

methyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2563486
CAS No.: 886950-71-6
M. Wt: 449.54
InChI Key: QYCNTHRLRFSZNP-UHFFFAOYSA-N
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Description

Methyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural elements include:

  • A benzamido group at position 2.
  • A 1,3-benzothiazol-2-yl substituent at position 3.
  • A methyl ester at position 4.

Physicochemical Properties (from ):

  • Hydrogen bond donors/acceptors: 2/5.
  • Rotatable bonds: 4.
  • Topological polar surface area (TPSA): 171 Ų, indicating high polarity.
  • Molecular complexity: 651, reflecting its fused bicyclic system and diverse substituents .

Properties

IUPAC Name

methyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S2/c1-29-23(28)26-12-11-15-18(13-26)31-22(25-20(27)14-7-3-2-4-8-14)19(15)21-24-16-9-5-6-10-17(16)30-21/h2-10H,11-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCNTHRLRFSZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This often involves the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Methyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it inhibits the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Comparison :

  • The thieno[2,3-c]pyridine core of the target compound may exhibit greater conformational rigidity than the pyrazolo-pyridine system in 7g.
  • The benzamido group in the target compound provides additional hydrogen-bonding capacity compared to 7g’s phenyl group.

(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)

Key Features ():

  • Core structure: Thiazolo[3,2-a]pyrimidine with a cyano group.
  • Substituents: 4-Cyanobenzylidene and 5-methylfuran-2-yl groups.
  • Yield : 68%, with a melting point of 213–215°C .

Comparison :

  • The thiazolo-pyrimidine system in 11b is structurally distinct but shares functional groups (e.g., cyano, aromatic substituents) that enhance π-π stacking and dipole interactions.
  • The target compound’s benzothiazole and benzamido groups offer a broader range of hydrophobic and polar interactions compared to 11b’s cyano and furan substituents.

Thieno[2,3-b]Pyridin-4(7H)-one Derivatives ()

Key Features :

  • Core structure: Thieno[2,3-b]pyridin-4(7H)-one.
  • Substituents : Variants include pyrazolyl, triazolo[1,5-a]pyrimidinyl, and phenyl groups.
  • Synthesis: Derived from enaminone precursors under mild conditions .

Comparison :

  • The methyl ester in the target compound may improve solubility compared to ketone-containing derivatives.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight Yield TPSA (Ų) Reference
Target Compound Thieno[2,3-c]pyridine Benzamido, 1,3-benzothiazol-2-yl, methyl ester 451.47 (calc.) N/A 171
Ethyl 5-(1,3-benzothiazol-2-yl)-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxylate Pyrazolo[4,3-c]pyridine Phenyl, ethyl ester ~450 (est.) 33% ~150
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran-2-yl 403.41 68% ~120
Ethyl 2-amino-6-butanoyl-thieno[2,3-c]pyridine-3-carboxylate Thieno[2,3-c]pyridine Amino, butanoyl, ethyl ester 296.39 N/A ~110

Key Research Findings

  • Synthetic Challenges : The target compound’s complex structure may require multi-step synthesis, contrasting with higher-yield routes for simpler derivatives like 11b (68%) .
  • Bioactivity Potential: The benzothiazole moiety, present in both the target compound and 7g, is associated with antimicrobial and anticancer activity .

Biological Activity

Methyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of the compound's biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a thieno[2,3-c]pyridine core linked to a benzothiazole moiety and a benzamide group. This structural complexity is believed to contribute to its diverse biological activities.

Property Details
IUPAC Name This compound
Molecular Formula C22H25N3O3S2
Molecular Weight 425.58 g/mol
CAS Number 946276-67-1

The primary mechanism of action for this compound involves the inhibition of the c-Jun NH2-terminal kinase (JNK) signaling pathway. The JNK pathway is critical in regulating various cellular processes, including apoptosis and inflammation. By inhibiting this pathway, the compound has been shown to promote cell survival under stress conditions such as cerebral ischemia .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several tumor cell lines:

Cell Line IC50 (µM)
MDA-MB-231 (breast)28
SK-Hep-1 (liver)32
NUGC-3 (gastric)30

These results suggest that the compound may selectively target cancer cells while sparing normal cells .

Antimicrobial Activity

The compound has also displayed antimicrobial properties. In studies evaluating its effects against various bacterial and fungal strains, it was found to inhibit growth effectively at minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL for different organisms .

Case Studies and Research Findings

  • Cerebral Ischemia Model : In a study involving a rat model of cerebral ischemia, treatment with the compound resulted in improved neuronal survival and reduced infarct size compared to control groups. This effect was attributed to the inhibition of the JNK pathway .
  • Antitumor Efficacy : A series of derivatives based on this compound were synthesized and tested for their anticancer activity. The most potent derivatives showed enhanced selectivity against cancerous cells compared to normal fibroblasts .

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